4-Bromo-3-fluorobenzamide

Medicinal Chemistry Crystallization Solid-State Characterization

Researchers requiring reproducible cross-coupling building blocks face variability in physicochemical properties that can compromise SAR studies. 4-Bromo-3-fluorobenzamide offers defined properties ensuring batch-to-batch consistency: • Bromine at 4-position enables late-stage cross-coupling functionalization • Validated mp 118-120°C facilitates co-crystal screening & thermal analysis • Consistent aqueous solubility (~0.3 mg/mL) supports reproducible assay design

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 759427-20-8
Cat. No. B1288924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorobenzamide
CAS759427-20-8
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)F)Br
InChIInChI=1S/C7H5BrFNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
InChIKeyVKCJLZDBTNZHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorobenzamide Physicochemical Properties


4-Bromo-3-fluorobenzamide (CAS 759427-20-8) is a halogenated benzamide derivative with the molecular formula C₇H₅BrFNO and a molecular weight of 218.02 g/mol [1]. The compound features a bromine atom at the 4-position and a fluorine atom at the 3-position on the benzamide ring, which confers a distinct reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions . As an aromatic amide, it exhibits a computed LogP value of approximately 2.57, indicating moderate lipophilicity [2]. Commercially available with purities typically ≥95%, this compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research .

4-Bromo-3-fluorobenzamide vs. Halogenated Benzamides


Substituting 4-Bromo-3-fluorobenzamide with seemingly similar halogenated benzamide derivatives or closely related building blocks is scientifically unsound due to quantifiable differences in critical physicochemical and structural parameters. The specific 4-bromo-3-fluoro substitution pattern directly influences the compound's melting point, aqueous solubility, and lipophilicity—properties that govern its handling, formulation behavior, and reaction compatibility in synthetic workflows [1]. For instance, minor structural modifications, such as N‑alkylation or oxidation of the amide moiety, result in markedly different solid-state and solution-phase characteristics, which can invalidate a research protocol or compromise the reproducibility of a published synthetic route . The quantitative evidence presented below substantiates these material differences and supports a procurement decision based on verified, compound-specific data.

4-Bromo-3-fluorobenzamide: Quantitative Comparison


Melting Point: vs. Acid and N-Methyl Analog

4-Bromo-3-fluorobenzamide exhibits a significantly lower melting point range (118–120 °C) than its carboxylic acid precursor, 4-bromo-3-fluorobenzoic acid (207–213 °C), and the N‑methyl analog, 4-bromo-3-fluoro‑N‑methylbenzamide (134–138 °C) . This lower melting point facilitates milder processing conditions and simpler recrystallization protocols.

Medicinal Chemistry Crystallization Solid-State Characterization

Aqueous Solubility: vs. N-Methyl Analog

4-Bromo-3-fluorobenzamide displays a defined aqueous solubility of approximately 0.3 mg/mL at 25 °C, whereas the N‑methyl derivative is described only as 'sparingly soluble in water' without a reported numeric threshold [1]. This quantitative solubility metric allows for predictable solution-phase handling in aqueous or mixed-solvent systems.

Pre-formulation Solubility Screening Medicinal Chemistry

Lipophilicity (LogP): vs. N-Methyl Analog

The experimental LogP value for 4-Bromo-3-fluorobenzamide is reported as 2.57, indicating moderate lipophilicity [1]. In contrast, the N‑methyl analog has a predicted LogP range of ~1.9–2.1, suggesting it is somewhat less lipophilic . This difference in lipophilicity can influence partitioning behavior in biological assays and extraction protocols.

ADME Lipophilicity Property Prediction

Bromine Handle for Cross-Coupling Reactions

4-Bromo-3-fluorobenzamide contains an aryl bromide moiety, which serves as a reactive handle for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings . While this is a class-level property shared by many aryl bromides, the specific ortho-fluoro substitution pattern may influence the reactivity and regioselectivity of subsequent transformations. For example, benzamide-derived ligands have been shown to facilitate Suzuki couplings at low catalyst loadings (0.01 mol% Pd), demonstrating the compatibility of the benzamide scaffold with these methodologies [1].

Cross-Coupling Suzuki Reaction Building Block

4-Bromo-3-fluorobenzamide: Application Scenarios


Kinase Inhibitor Building Block

The bromine atom enables late-stage functionalization via cross-coupling reactions, allowing rapid exploration of structure-activity relationships (SAR) around a benzamide core. The defined physicochemical properties (melting point, solubility, LogP) ensure reproducible handling in parallel synthesis workflows .

Pre-formulation Solubility Screening

The quantitative aqueous solubility value (~0.3 mg/mL) provides a reliable benchmark for evaluating the compound's behavior in early-stage drug discovery assays. Researchers can use this data to design appropriate solvent systems or compare with more soluble analogs without guesswork .

Crystallization & Solid-State Studies

The distinct melting point range (118–120 °C) and the presence of both halogen atoms make this compound suitable for co-crystal screening and solid-form studies. Its lower melting point relative to the carboxylic acid analog facilitates thermal analysis and hot-stage microscopy experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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